molecular formula C38H76N+ B14660787 9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- CAS No. 45315-43-3

9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)-

Cat. No.: B14660787
CAS No.: 45315-43-3
M. Wt: 547.0 g/mol
InChI Key: RGLFGXMUJWSIQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- typically involves the reaction of oleylamine with dimethyl sulfate or methyl chloride in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, facilitating the incorporation of the compound into the lipid bilayer. This interaction can disrupt the membrane integrity, leading to cell lysis or enhanced permeability, which is particularly useful in drug delivery and antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- is unique due to its specific structure, which includes two long hydrocarbon chains and a quaternary ammonium group. This structure imparts distinct physicochemical properties, such as high hydrophobicity and strong cationic nature, making it particularly effective in applications requiring membrane interaction and disruption .

Properties

CAS No.

45315-43-3

Molecular Formula

C38H76N+

Molecular Weight

547.0 g/mol

IUPAC Name

dimethyl-bis(octadec-9-enyl)azanium

InChI

InChI=1S/C38H76N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22H,5-18,23-38H2,1-4H3/q+1

InChI Key

RGLFGXMUJWSIQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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